

Celivarone's Impact on Cardiac Action Potential Duration: A Technical Guide

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Compound of Interest

Compound Name: **Celivarone**

Cat. No.: **B1668370**

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Executive Summary

Celivarone (SSR149744C) is a non-iodinated benzofuran derivative, structurally related to amiodarone and dronedarone, investigated for its antiarrhythmic properties.^{[1][2]} This technical guide provides an in-depth analysis of **celivarone**'s effects on cardiac action potential duration (APD), underpinned by its multi-channel blocking activity. Experimental data from preclinical studies are summarized, and detailed methodologies for key experiments are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of **celivarone**'s mechanism of action and its evaluation. Despite initial promise, clinical trials have not demonstrated sufficient efficacy for **celivarone** in treating atrial or ventricular arrhythmias, leading to the discontinuation of its development.^[3]

Mechanism of Action: A Multi-Channel Blocker

Celivarone exerts its effects on the cardiac action potential by blocking a variety of ion channels involved in both depolarization and repolarization.^[1] This multi-channel blockade, encompassing Class I, II, III, and IV antiarrhythmic properties, contributes to its complex electrophysiological profile.^[1]

Ion Channel Inhibition

Preclinical studies have quantified **celivarone**'s inhibitory effects on several key cardiac ion channels. The half-maximal inhibitory concentrations (IC50) from in vitro studies using guinea pig cardiomyocytes and transfected CHO cells are presented in Table 1.

Table 1: **Celivarone**'s Potency in Inhibiting Cardiac Ion Channels

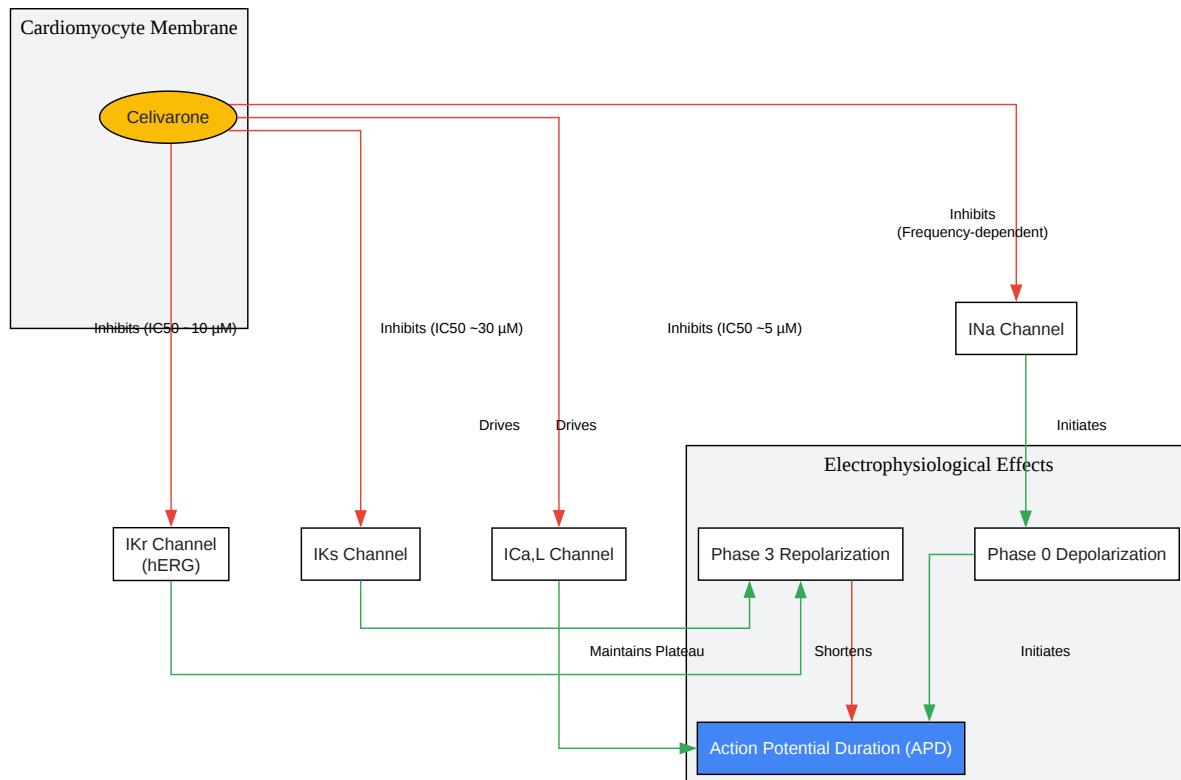
Ion Channel	Current	IC50 Value
Potassium Channel	IKr	~10 μ M
Potassium Channel	IKs	~30 μ M
Potassium Channel	IK(ACh)	0.09 μ M
Potassium Channel	IKv1.5	2.7 μ M
Calcium Channel	ICa(L)	~5 μ M

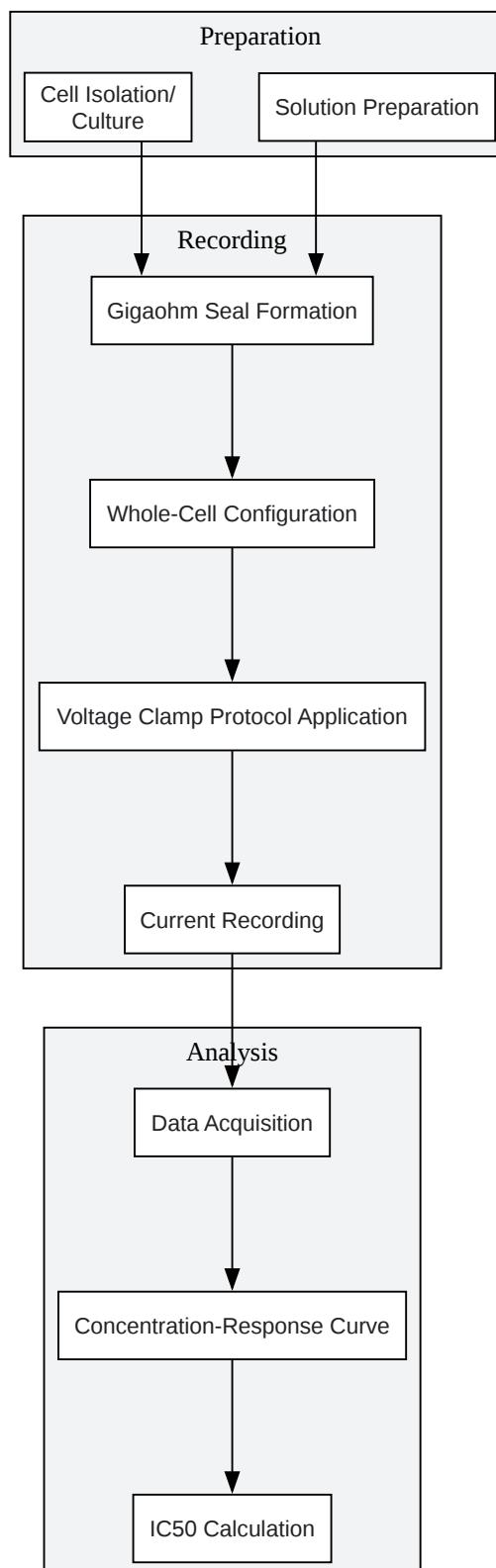
Data from Gautier et al., 2004.

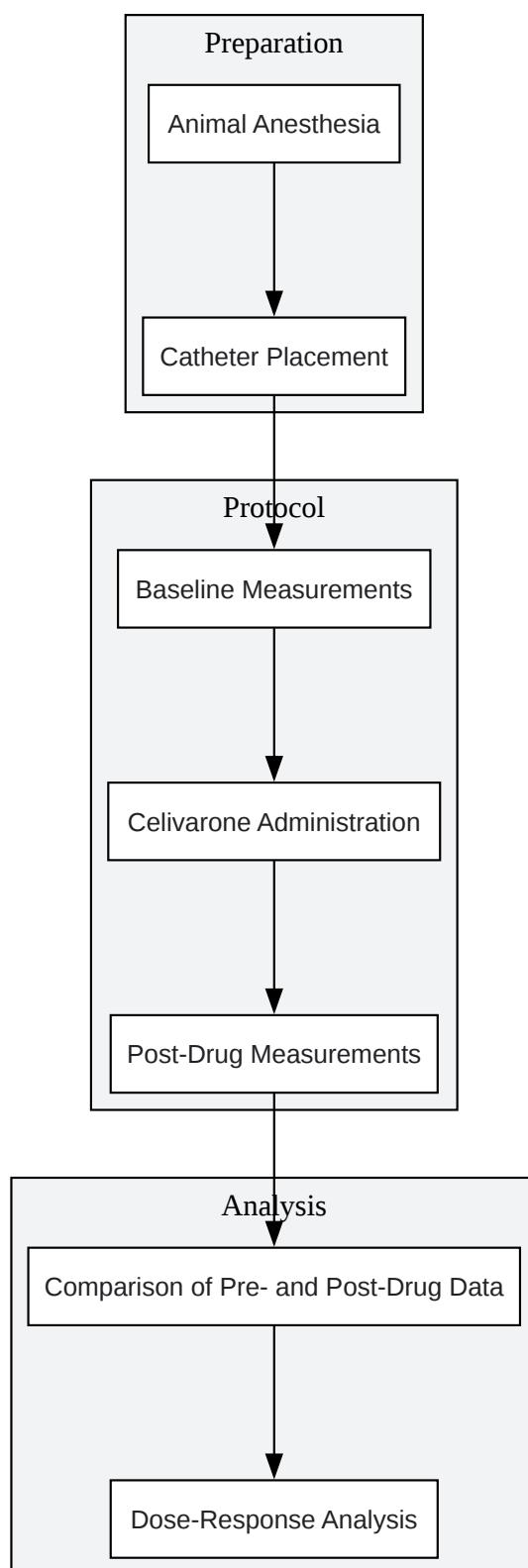
The data indicate that **celivarone** is a potent inhibitor of the acetylcholine-activated potassium current (IK(ACh)), with less pronounced effects on other potassium and calcium channels.

Signaling Pathway

The following diagram illustrates the primary mechanism of action of **celivarone** on a cardiac myocyte, leading to alterations in the action potential.





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